(S,R,R,R)-Orlistat is a synthetic compound primarily known for its role as a lipase inhibitor in the management of obesity. It is a single diastereomeric molecule derived from lipstatin, a natural inhibitor of pancreatic lipases originally isolated from the bacterium Streptomyces toxytricini. Orlistat was approved by the FDA in 1999 and is marketed under the brand names Xenical and Alli for weight loss and weight maintenance when used alongside a reduced-calorie diet .
The synthesis of (S,R,R,R)-Orlistat involves several key steps:
The empirical formula for (S,R,R,R)-Orlistat is , with a molecular weight of 495.7 g/mol. Its structure contains four chiral centers, contributing to its specific pharmacological activity against lipases .
The molecular structure of (S,R,R,R)-Orlistat can be represented as follows:
(S,R,R,R)-Orlistat primarily participates in enzyme-substrate interactions where it inhibits the activity of pancreatic and gastric lipases. The mechanism involves covalent binding to the serine residue at the active site of these enzymes, thereby preventing the hydrolysis of triglycerides into absorbable fatty acids .
(S,R,R,R)-Orlistat functions by inhibiting gastric and pancreatic lipases, which are critical for the hydrolysis of dietary fats. When these enzymes are inhibited, triglycerides remain intact and are excreted without being absorbed into the body.
(S,R,R,R)-Orlistat is primarily used in clinical settings for weight management:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9